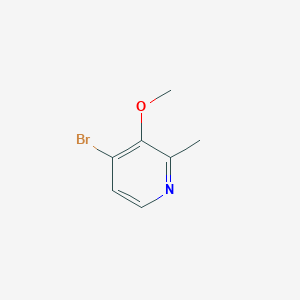

4-Bromo-3-methoxy-2-methylpyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine and its derivatives are fundamental building blocks in heterocyclic chemistry. numberanalytics.com The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a structural motif found in a vast array of natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.govresearchgate.netnih.gov In medicinal chemistry, the pyridine scaffold is of paramount importance, featuring in thousands of drug molecules due to its ability to enhance properties like water solubility, bioavailability, and binding interactions with biological targets. nih.govnih.govajrconline.org The versatility of the pyridine nucleus allows for its incorporation into drugs across a wide spectrum of therapeutic areas, including antibacterial, anti-inflammatory, antiviral, and anticancer agents. nih.govnih.gov Beyond pharmaceuticals, pyridine derivatives are crucial in the development of agrochemicals, such as herbicides and pesticides, and in material science for creating functional polymers and dyes. numberanalytics.com Their widespread application stems from their unique chemical properties and the relative ease with which they can be functionalized to create diverse molecular architectures. numberanalytics.comnih.gov

Academic Relevance of Halogenated Pyridines as Synthetic Precursors

Halogenated pyridines are exceptionally important as synthetic precursors in both academic and industrial research, particularly in the fields of pharmaceutical and agrochemical development. nih.govnsf.gov The carbon-halogen bond is a key functional group that serves as a versatile handle for a multitude of subsequent chemical transformations. nih.gov It enables chemists to introduce a wide variety of other functional groups through reactions like cross-coupling (e.g., Suzuki-Miyaura, Heck), nucleophilic aromatic substitution (SNAr), and metallation. researchgate.netacs.org

This reactivity is crucial for creating large libraries of related compounds for structure-activity relationship (SAR) studies, a fundamental process in drug discovery and the optimization of agrochemicals. nih.govnsf.gov The ability to selectively introduce a halogen at a specific position on the pyridine ring allows for the precise and controlled construction of complex molecules. nih.govresearchgate.net Despite the development of numerous halogenation methods, achieving high regioselectivity, especially at the 3-position, can be challenging, making the synthesis of specific halopyridine isomers an active area of research. nih.govnsf.gov The strategic use of these halogenated intermediates is essential for accessing novel chemical entities and for the late-stage functionalization of complex, biologically active molecules. nih.govresearchgate.net

Structural Positioning of 4-Bromo-3-methoxy-2-methylpyridine within Pyridine Chemistry

This compound is a distinct polysubstituted pyridine derivative. Its structure is defined by a pyridine ring with a bromine atom at the 4-position, a methoxy (B1213986) group at the 3-position, and a methyl group at the 2-position. This specific arrangement of substituents imparts a unique combination of steric and electronic properties to the molecule, distinguishing it from its various isomers.

The bromine at the 4-position is susceptible to nucleophilic substitution and is a prime site for metal-catalyzed cross-coupling reactions. researchgate.net The electron-donating methoxy group at the 3-position and the methyl group at the 2-position influence the reactivity of the pyridine ring and the adjacent functional groups. This particular substitution pattern makes this compound a valuable intermediate in targeted organic synthesis.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1227592-47-3 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| InChI Key | FMULTJAREUPAMK-UHFFFAOYSA-N |

| Physical Form | Liquid |

| Storage | Inert atmosphere, 2-8°C |

Data sourced from public chemical databases. sigmaaldrich.com

The unique positioning of the substituents in this compound differentiates it from its isomers, such as 4-Bromo-2-methoxy-3-methylpyridine or 5-Bromo-3-methoxy-2-methylpyridine. bldpharm.comsmolecule.com These positional isomers, while having the same molecular formula, exhibit different chemical reactivity and are used to synthesize distinct target molecules.

Overview of Current Research Trajectories Involving Substituted Pyridine Scaffolds

Current research involving substituted pyridine scaffolds is vibrant and multifaceted, driven by the continuous search for novel molecules with enhanced properties for various applications. A major trajectory is the development of new therapeutic agents. nih.gov Substituted pyridines are key components in the design of kinase inhibitors for cancer therapy, antivirals, and treatments for inflammatory and neurological disorders. nih.gov Research is focused on synthesizing pyridine derivatives that can selectively target specific enzymes or receptors, leading to more effective and less toxic drugs.

Another significant research avenue is the development of more efficient and sustainable synthetic methodologies. chemrxiv.org This includes creating novel catalytic systems for the regioselective C-H functionalization of the pyridine ring, which avoids the need for pre-functionalized starting materials. nih.gov Strategies for the late-stage functionalization of complex pyridine-containing molecules are also highly sought after, as they allow for the rapid diversification of drug candidates. nih.govresearchgate.net In material science, research is exploring the use of substituted pyridines in the creation of functional materials, such as conjugated polymers for electronics and novel fluorescent materials. numberanalytics.commdpi.com Furthermore, in agrochemistry, the focus remains on discovering new pyridine-based herbicides and fungicides with improved efficacy and better environmental profiles. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxy-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMULTJAREUPAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 3 Methoxy 2 Methylpyridine

Retrosynthetic Analysis of the 4-Bromo-3-methoxy-2-methylpyridine Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the analysis suggests several potential synthetic pathways by disconnecting the key functional groups from the pyridine (B92270) ring.

A primary disconnection can be made at the carbon-bromine bond, suggesting a late-stage bromination of a 3-methoxy-2-methylpyridine (B1587472) precursor. Further disconnections of the methoxy (B1213986) and methyl groups lead back to simpler pyridine derivatives. For instance, the methoxy group could be introduced via nucleophilic substitution on a 3-halopyridine or by methylation of a 3-hydroxypyridine (B118123) derivative. The methyl group could be installed through various C-C bond-forming reactions. This analytical approach allows chemists to devise multiple synthetic routes and select the most efficient and practical one based on factors like precursor availability, reaction yields, and selectivity.

Development of Strategic Synthetic Routes to the Pyridine Core

The construction of the substituted pyridine ring is central to the synthesis of this compound. This involves a series of reactions to introduce the bromo, methoxy, and methyl groups at the correct positions with high selectivity.

Regioselective Bromination Techniques for Pyridine Systems

Achieving regioselective bromination at the C-4 position of a substituted pyridine ring is a critical step. The electronic nature of the existing substituents on the pyridine ring directs the position of electrophilic attack. In the case of a 3-methoxy-2-methylpyridine precursor, the methoxy group, an electron-donating group, and the methyl group will influence the position of bromination.

One common method for bromination is electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂). The reaction conditions, such as solvent and temperature, can be tuned to favor bromination at the desired C-4 position. For instance, bromination of certain activated pyridine derivatives can be achieved with high regioselectivity. nih.gov In some cases, a multi-step sequence involving nitration, reduction to an amino group, and then a Sandmeyer-type reaction can be employed to introduce a bromine atom at a specific position.

Methodologies for Methoxy Group Introduction at the Pyridine C-3 Position

The introduction of a methoxy group at the C-3 position of the pyridine ring can be accomplished through several methods. One common approach is the nucleophilic aromatic substitution (SNAAr) of a suitable leaving group, such as a halogen, at the C-3 position with a methoxide (B1231860) source like sodium methoxide. stackexchange.com The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the ring nitrogen.

Alternatively, the methoxy group can be introduced by methylation of a 3-hydroxypyridine precursor. Reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base are typically used for this O-methylation. tandfonline.com The choice of method often depends on the availability of the starting materials and the compatibility of the functional groups present in the molecule.

Control of Methyl Group Installation at the Pyridine C-2 Position

The installation of a methyl group at the C-2 position of the pyridine ring can be achieved through various synthetic strategies. One approach involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, in cross-coupling reactions catalyzed by transition metals like palladium.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of side products. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and the stoichiometry of reagents.

For instance, in a Suzuki coupling reaction to form a C-C bond, the choice of palladium catalyst, base, and solvent system can significantly impact the reaction's efficiency. researchgate.net Similarly, in bromination reactions, controlling the temperature and the amount of brominating agent can prevent over-bromination and improve the regioselectivity. thieme-connect.com The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in some pyridine syntheses. nih.gov

Table 1: Optimization of Suzuki Coupling Reaction Conditions researchgate.net

| Catalyst | Base | Solvent System | Yield (%) |

| Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-dioxane (B91453) (5:1) | 81 |

| Other Pd catalysts | Other bases | Other solvents | Lower yields |

| Data illustrates the importance of catalyst and base selection in optimizing the yield of a Suzuki coupling reaction. |

Table 2: Optimization of Bromination Reaction thieme-connect.com

| Brominating Agent | Equivalents | Temperature (°C) | Yield of Monobromo Product (%) |

| NBS | 1.22 | 0-10 | High |

| NBS | >1.22 | 0-10 | Lower (due to dibromo impurity) |

| Br₂ | 1.22 | 0-10 | Lower than NBS |

| This table demonstrates how the choice and amount of brominating agent, along with temperature control, affect the yield and purity of the desired product. |

Green Chemistry Principles in the Synthesis of Substituted Pyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyridines and other heterocyclic compounds. numberanalytics.comresearchgate.net

Key green chemistry approaches relevant to the synthesis of this compound include:

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. rasayanjournal.co.in For example, palladium-catalyzed cross-coupling reactions are highly efficient and atom-economical. researchgate.net

Safer Solvents and Reaction Conditions: Utilizing greener solvents like water or ethanol (B145695), or even performing reactions under solvent-free conditions, can significantly reduce environmental impact. nih.govresearchgate.net Microwave-assisted synthesis is another green technique that can lead to shorter reaction times and reduced energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step, are a powerful tool for improving atom economy. rasayanjournal.co.in

Use of Renewable Feedstocks: While not always directly applicable to this specific compound, the broader field of pyridine synthesis is exploring the use of renewable starting materials. numberanalytics.com

By incorporating these principles, chemists can develop more sustainable and environmentally friendly methods for the synthesis of this compound and other valuable chemical compounds. biosynce.com

Solvent Selection and Catalytic System Improvements

The selection of an appropriate solvent and catalyst is critical in the synthesis and functionalization of brominated pyridine derivatives. The solvent can influence reaction rates, selectivity, and the solubility of reagents and catalysts. Catalytic systems, particularly those based on transition metals, are essential for facilitating key bond-forming reactions.

Research into related pyridine syntheses, such as the Suzuki cross-coupling reaction, demonstrates the efficacy of mixed aqueous-organic solvent systems. For instance, a mixture of 1,4-dioxane and water (typically in a 4:1 or 5:1 volume ratio) has been successfully used. researchgate.netmdpi.com This approach is considered a "green" chemistry method, as water is an environmentally benign solvent. researchgate.net The use of aqueous systems in Suzuki reactions has gained significant attention, with strategies developed to enhance reactivity through the use of water-soluble ligands, surfactants, or microwave assistance. researchgate.net

In other contexts, polar aprotic solvents like dimethylformamide (DMF) have been shown to be crucial for achieving regioselective substitution reactions. pharm.or.jp The choice between solvents such as acetonitrile (B52724) (CH3CN), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (CH2Cl2) can significantly impact the yield and regioselectivity of the product. pharm.or.jp For enantioselective dearomative additions to related 4-methoxypyridine (B45360) systems, solvents like toluene (B28343) and dichloromethane (CH2Cl2) have proven effective when used with specific copper-based catalysts. nih.govacs.org

Catalyst choice is dominated by palladium and copper complexes. For Suzuki reactions, palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are frequently employed, often in combination with a base such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃). researchgate.netmdpi.com In the realm of enantioselective synthesis, chiral copper(I) complexes, for example, a combination of copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) and a chiral ligand, have been optimized for additions to 4-methoxypyridine derivatives. nih.govacs.org

| Reaction Type | Catalyst System | Solvent System | Base/Additive | Key Findings | Reference |

|---|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd(dppf)Cl₂ | Water/1,4-dioxane (5:1) | K₂CO₃ | Optimal conditions increased yield by 30%. Considered a highly efficient and green method. | researchgate.net |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | 1,4-dioxane/Water (~4:1) | K₃PO₄ | Efficient for coupling various arylboronic acids with bromopyridines. | mdpi.com |

| Regioselective Substitution | N/A | DMF | N/A | The choice of solvent was found to be important for regioselective substitution, with DMF providing better yields than CH₃CN, THF, or CH₂Cl₂. | pharm.or.jp |

| Enantioselective Dearomative Addition | CuBr·SMe₂ with Chiral Ligand (L1) | Toluene or CH₂Cl₂ | Grignard Reagent | Optimal conditions for high enantioselectivity (ee) were achieved in toluene at -78°C. CH₂Cl₂ also provided good yield and high ee. | nih.govacs.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Strategies that maximize atom economy inherently minimize waste. The development of catalytic reactions is a primary route to achieving this goal.

A notable example is the cobalt-catalyzed sequential hydroboration of alkynes, which produces 1,1-diboronates with 100% atom economy. rsc.org This method utilizes a low-cost base-metal catalyst under mild conditions, making it an attractive and sustainable route. The resulting diboronates can then be used in subsequent cross-coupling reactions. rsc.org Similarly, the use of an inexpensive iron(III) chloride (FeCl₃) catalyst in an environmentally benign solvent like ethanol has been demonstrated for constructing complex molecular frameworks in a highly atom-economic fashion. frontiersin.org

Stereo- and Regiochemical Control in this compound Synthesis

Achieving precise control over the placement of functional groups (regiochemistry) and their spatial orientation (stereochemistry) is a fundamental challenge in organic synthesis. For a molecule like this compound, the primary concern is regiochemical control—ensuring the bromine, methoxy, and methyl groups are at the correct positions on the pyridine ring.

Regioselectivity in the functionalization of pyridines is often difficult because multiple C-H bonds with similar reactivity are present. researchgate.net Direct functionalization, such as through a Minisci reaction, can result in mixtures of isomers. nih.govscispace.com A powerful strategy to overcome this is the use of a blocking group. For example, a simple maleate-derived blocking group can be used to direct Minisci-type alkylations specifically to the C-4 position of the pyridine ring with exquisite selectivity. nih.govscispace.com While this example concerns alkylation, the principle of using a removable directing group is a key strategy for achieving regiocontrol.

Another critical factor influencing regioselectivity is the choice of solvent and reagents. In the synthesis of a related methoxy-methylaminopyridine derivative, the use of DMF as a solvent was shown to be crucial for favoring the desired regioisomer over others that were formed when using THF or CH₂Cl₂. pharm.or.jp Furthermore, directed metalation, where an existing functional group directs a lithium or magnesium metal to a specific adjacent position, is a powerful and widely used technique for the regioselective functionalization of pyridines. researchgate.net

While this compound itself is an achiral molecule, stereocontrol becomes critical when it is used as a precursor or when similar pyridine scaffolds are synthesized into chiral molecules. The dearomatization of pyridines is a primary method for creating chiral, highly substituted piperidine (B6355638) and dihydropyridine (B1217469) structures. mdpi.com Recent advances have demonstrated that copper(I) catalysis with chiral ligands can achieve excellent control over both regio- and stereochemistry in the addition of Grignard reagents to 4-methoxypyridine derivatives. nih.govacs.orgmdpi.com The careful selection of the activating group on the pyridine nitrogen can also be used to steer a reaction toward a specific regioisomeric product. mdpi.com

| Strategy | Methodology | Example Application/Principle | Reference |

|---|---|---|---|

| Blocking Groups | A removable group is attached to the pyridine nitrogen to block certain positions and direct reaction to a specific site (e.g., C-4). | A maleate-derived blocking group enables highly selective C-4 alkylation via Minisci reaction under acid-free conditions. | nih.govscispace.com |

| Solvent-Controlled Regioselectivity | The polarity and coordinating ability of the solvent influence the reaction pathway and the ratio of regioisomeric products. | Using DMF as a solvent favored the formation of the desired 6-methylaminopyridine-3-carboxylic ester over its regioisomer. | pharm.or.jp |

| Directed Ortho Metalation (DoM) | A substituent on the ring directs a strong base (e.g., n-BuLi) to deprotonate the adjacent "ortho" position, which can then react with an electrophile. | Heterosubstituents like alkoxy or amido groups can readily and site-selectively direct metalation for subsequent functionalization. | researchgate.net |

| Catalyst-Controlled Regioselectivity | The catalyst and its ligands interact with the substrate to favor bond formation at a specific position. | In dearomatization reactions, the choice of N-activating group, influenced by the catalyst system, can control addition to the C2 vs. C4 position. | mdpi.com |

Advanced Chemical Reactivity and Transformation of 4 Bromo 3 Methoxy 2 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Bromine Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. In the case of 4-Bromo-3-methoxy-2-methylpyridine, the bromine atom serves as a leaving group, susceptible to displacement by a variety of nucleophiles.

Mechanistic Investigations of SNAr Pathways in Pyridine (B92270) Systems

The mechanism of SNAr reactions on pyridine and its derivatives has been a subject of extensive study. Generally, these reactions are thought to proceed through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. acs.org However, recent kinetic isotope effect (KIE) studies have provided evidence that many SNAr reactions may in fact proceed through concerted mechanisms. acs.org The specific pathway, whether stepwise or concerted, can be influenced by the structure of the substrate, the nature of the nucleophile, and the reaction conditions. acs.org For pyridine systems, the nitrogen atom in the ring activates the molecule towards nucleophilic attack by withdrawing electron density, particularly from the ortho and para positions. The presence of additional electron-withdrawing groups can further enhance this effect. numberanalytics.com In some cases, the reaction mechanism can be complex, involving rate-determining hydrogen-bond formation between the nucleophile and the substrate-nucleophile addition intermediate, followed by deprotonation. researchgate.net

Impact of Substituents on SNAr Regioselectivity and Chemoselectivity

The regioselectivity and chemoselectivity of SNAr reactions are critically influenced by the substituents present on the pyridine ring. numberanalytics.com In this compound, the methoxy (B1213986) group at the 3-position and the methyl group at the 2-position exert electronic and steric effects that direct the outcome of the reaction.

Electron-donating groups, like the methoxy group, generally decrease the reactivity of the ring towards nucleophilic attack. researchgate.net Conversely, electron-withdrawing groups enhance reactivity. numberanalytics.com The position of these substituents is also crucial. For instance, in 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can direct nucleophilic attack to the 6-position. researchgate.net In the context of this compound, the methoxy group is ortho to the bromine, and the methyl group is meta. The interplay of their electronic and steric influences, along with the activating effect of the ring nitrogen, dictates the susceptibility of the C-4 position to nucleophilic attack. Mechanistic studies on related systems suggest that isomerization via a pyridyne intermediate can sometimes lead to substitution at an unexpected position, although the primary pathway is typically direct SNAr at the site of the halogen. amazonaws.com

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The bromine atom in this compound provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation with Aryl- and Alkylboronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures and other C-C bonds under relatively mild conditions. tcichemicals.com This reaction has been successfully applied to various bromopyridine derivatives. beilstein-journals.orgresearchgate.net For the coupling of this compound with aryl- or alkylboronic acids, a palladium catalyst, a suitable ligand, and a base are required.

Detailed research findings on similar systems have shown that the choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and selectivity. beilstein-journals.org For instance, the use of bulky and electron-donating phosphine (B1218219) ligands can accelerate the rate of oxidative addition of the aryl halide to the palladium center. beilstein-journals.org The reaction conditions, including temperature and the use of microwave irradiation, can also significantly impact the efficiency of the coupling. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Water/1,4-dioxane (B91453) | 120 (microwave) | 81 | researchgate.net |

| Pd(OAc)₂ | P(Cy)₃ or P(t-Bu)₃ | Various | Various | Various | Moderate to Good | beilstein-journals.org |

| Pd/C | None | Various | PEG400/Water | 45 | High | researchgate.net |

This table presents generalized conditions from studies on related bromopyridines and may serve as a starting point for the optimization of reactions with this compound.

Heck and Sonogashira Coupling Reactions for Olefinic and Alkynyl Linkages

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes, while the Sonogashira coupling facilitates the connection of aryl halides with terminal alkynes. Both reactions are catalyzed by palladium and are instrumental in constructing complex organic molecules.

The Heck reaction typically involves a palladium catalyst, a base, and a suitable ligand. The mechanism proceeds through oxidative addition, migratory insertion, and β-hydride elimination. liverpool.ac.uk The Sonogashira coupling, on the other hand, usually requires a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.org However, copper-free Sonogashira protocols have also been developed. nih.govresearchgate.net

For this compound, these reactions would allow for the introduction of vinyl and ethynyl (B1212043) groups at the C-4 position, respectively. The efficiency of these couplings can be influenced by the electronic and steric nature of both the pyridine substrate and the coupling partner. nih.govnih.gov

Table 2: Examples of Sonogashira Coupling with Bromopyridines

| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromo-6-methylpyridine | 1-Ethynyl-3-methoxybenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Ambient | 93 | nih.gov |

| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ | CuI | Various | DMF | 100 | Good to Excellent | scirp.org |

This table showcases the versatility of the Sonogashira coupling for various bromopyridine substrates.

Buchwald-Hartwig Amination for C-N Bond Formation with Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgsemanticscholar.org This reaction has become a vital tool in medicinal chemistry for the synthesis of aniline (B41778) derivatives. semanticscholar.org

The reaction of this compound with various primary or secondary amines in the presence of a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base would yield the corresponding 4-amino-3-methoxy-2-methylpyridine derivatives. chemspider.comrsc.org The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with different ligands being optimal for different substrate and amine combinations. organic-chemistry.org One-pot procedures combining Buchwald-Hartwig amination with other reactions, such as direct arylation, have also been developed, offering a modular approach to complex nitrogen-containing heterocycles. acs.org

Table 3: Key Components for Buchwald-Hartwig Amination

| Component | Examples | Role | Reference |

| Palladium Precatalyst | [Pd₂(dba)₃], Pd(OAc)₂ | Source of active Pd(0) catalyst | chemspider.comacs.org |

| Ligand | (±)-BINAP, DavePhos, XPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle | chemspider.comacs.org |

| Base | NaOBut, K₃PO₄ | Promotes deprotonation of the amine and regeneration of the catalyst | chemspider.comacs.org |

| Amine | Primary and secondary amines | Nucleophile for C-N bond formation | organic-chemistry.orgsemanticscholar.org |

Negishi and Stille Coupling Reactions for Diverse Functionalization

The bromine atom at the C-4 position of this compound serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the pyridine ring.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org For this compound, the reaction would typically involve the use of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos). researchgate.netuni-muenchen.de The organozinc reagent can be prepared from a corresponding organohalide and activated zinc. A variety of alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups can be introduced at the C-4 position using this method. The reaction generally exhibits high functional group tolerance. organic-chemistry.org For instance, the Negishi coupling of the related 3-bromo-4-methylpyridine (B15001) has been successfully performed with an adamantylzinc reagent using a Pd(I) dimer or Pd(OAc)₂/SPhos as the catalyst, achieving good yields in short reaction times under flow conditions. acs.org

Stille Coupling: The Stille coupling utilizes an organotin reagent in a palladium-catalyzed reaction with an organic halide. Similar to the Negishi coupling, this method allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. Typical catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. researchgate.net The reaction of this compound with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) would furnish the corresponding 4-substituted pyridine derivatives. While effective, the toxicity of organotin compounds is a notable drawback of this method. In studies on similar heterocyclic systems, Stille couplings have proven highly effective, sometimes succeeding where other methods like Suzuki couplings are challenging, especially with sterically demanding or electronically varied coupling partners. nih.gov

The choice between Negishi and Stille coupling often depends on the desired substrate scope, functional group tolerance, and considerations regarding reagent toxicity and availability.

| Reaction | Catalyst System (Typical) | Coupling Partner | Potential Product | Reference |

| Negishi Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | R-ZnX (Alkyl, Aryl, etc.) | 4-R-3-methoxy-2-methylpyridine | organic-chemistry.orgacs.org |

| Stille Coupling | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | R-Sn(Alkyl)₃ (Aryl, Vinyl, etc.) | 4-R-3-methoxy-2-methylpyridine | researchgate.netnih.gov |

Transformations Involving the Methoxy Substituent

The methoxy group at the C-3 position is generally stable, but it can be subjected to specific chemical transformations to further diversify the pyridine core.

The conversion of the 3-methoxy group to a 3-hydroxyl group is a key transformation, yielding a pyridinol derivative. This demethylation can be achieved using various reagents, although conditions can be harsh.

Commonly used reagents for the O-demethylation of aryl methyl ethers include boron tribromide (BBr₃), which is a powerful Lewis acid that readily cleaves ethers, often at low temperatures. Another classical method involves heating with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). nih.gov More recently, selective methods have been developed. For example, L-selectride (lithium tri-sec-butylborohydride) has been shown to be effective for the chemoselective demethylation of methoxypyridine derivatives, affording the corresponding hydroxypyridines in good yields. researchgate.netgrafiati.comelsevierpure.com This method demonstrated high selectivity for a 4-methoxypyridine (B45360) over anisole, suggesting its potential applicability to this compound, where the pyridine methoxy group would be cleaved preferentially over other aryl methyl ethers that might be present in a more complex molecule.

The resulting 3-hydroxy-2-methyl-4-bromopyridine exists in equilibrium with its corresponding pyridone tautomer. The hydroxyl group provides a new reactive site for O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

| Reagent | Typical Conditions | Product | Reference |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | 4-Bromo-3-hydroxy-2-methylpyridine | nih.gov |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | 4-Bromo-3-hydroxy-2-methylpyridine | nih.gov |

| L-Selectride | THF, Reflux | 4-Bromo-3-hydroxy-2-methylpyridine | researchgate.netgrafiati.com |

The direct oxidation of a methoxy group on an aromatic ring to a carbonyl functionality (e.g., a formyl or carboxyl group) is a challenging and not commonly reported transformation in the literature for pyridine systems. Standard oxidation methods typically target other functional groups or the pyridine ring itself, leading to N-oxide formation. psgcas.ac.in The stability of the aryl ether bond makes this conversion synthetically difficult to achieve without affecting other, more sensitive parts of the molecule. Therefore, this pathway is not considered a standard or feasible strategy for the functionalization of this compound based on available scientific literature.

Reactivity of the Methyl Group at C-2

The methyl group at the C-2 position is activated by the adjacent nitrogen atom of the pyridine ring, making it susceptible to a range of transformations including halogenation, oxidation, and deprotonation.

Halogenation: The benzylic-like protons of the 2-methyl group can undergo free-radical halogenation. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide can be used to introduce one or more halogen atoms. thieme-connect.de For example, the reaction of 2-methylpyridine (B31789) with NCS can yield 2-(chloromethyl)pyridine (B1213738) and 2-(dichloromethyl)pyridine. thieme-connect.de This transformation converts the methyl group into a more versatile handle for subsequent nucleophilic substitution reactions.

Oxidation: The oxidation of the methyl group can be achieved through a multi-step process. A common strategy involves the initial oxidation of the pyridine nitrogen to form the corresponding N-oxide, using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The resulting this compound N-oxide can then undergo a Boekelheide-type rearrangement. nih.gov Treatment with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride can lead to the formation of a 2-(acetoxymethyl) or 2-(hydroxymethyl)pyridine derivative after hydrolysis. The resulting alcohol can then be further oxidized to the corresponding aldehyde (pyridin-2-carbaldehyde) or carboxylic acid (picolinic acid) derivative using standard oxidizing agents like manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄).

The protons of the 2-methyl group are significantly acidic (pKa ≈ 34-36) due to the inductive effect of the ring nitrogen and the resonance stabilization of the resulting anion. pearson.com This allows for deprotonation by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or other lithium amides (e.g., TMPZnCl·LiCl) to generate a nucleophilic (2-pyridyl)methanide species. d-nb.infouiowa.eduuni-muenchen.de

This anion is a powerful nucleophile that can react with a wide array of electrophiles in a process known as electrophilic quenching. This strategy provides a direct method for C-C and C-heteroatom bond formation at the position adjacent to the methyl group.

| Base | Electrophile (E⁺) | Product | Reference |

| LDA | R-X (Alkyl Halide) | 4-Bromo-3-methoxy-2-ethylpyridine (if E⁺=CH₃I) | nih.gov |

| LDA | Aldehyde/Ketone (R₂C=O) | 4-Bromo-3-methoxy-2-(2-hydroxyalkyl)pyridine | nih.gov |

| LDA | CO₂ | 4-Bromo-3-methoxy-pyridine-2-acetic acid | pearson.com |

| TMPZnCl·LiCl | Aryl Bromide (Pd cat.) | 4-Bromo-3-methoxy-2-(arylmethyl)pyridine | uni-muenchen.de |

This anionic activation provides a robust and versatile platform for elaborating the C-2 side chain of this compound, leading to a wide range of functionalized derivatives.

Role of 4 Bromo 3 Methoxy 2 Methylpyridine in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Architectures

4-Bromo-3-methoxy-2-methylpyridine serves as a fundamental building block for the synthesis of more complex heterocyclic systems. srdorganics.comcymitquimica.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a vast and varied family of molecular fragments crucial to organic synthesis. The strategic placement of the bromo, methoxy (B1213986), and methyl groups on the pyridine (B92270) core of this compound allows for a range of chemical transformations.

The bromine atom, in particular, acts as a versatile handle for introducing further complexity. It can readily participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming new carbon-carbon bonds. This reactivity enables the fusion of the pyridine ring with other cyclic or acyclic fragments, leading to the construction of elaborate molecular frameworks. The methoxy and methyl groups, on the other hand, influence the electronic properties and steric environment of the molecule, thereby directing the course of chemical reactions and contributing to the final properties of the target compound.

Precursor to Polysubstituted Pyridine Derivatives with Tunable Properties

The inherent reactivity of this compound makes it an excellent precursor for a wide array of polysubstituted pyridine derivatives. The synthesis of such compounds is a central theme in organic chemistry due to their prevalence in biologically active molecules and functional materials. core.ac.ukresearchgate.net

Various synthetic strategies can be employed to modify the initial scaffold of this compound. For instance, the bromine atom can be replaced by a variety of functional groups through nucleophilic substitution or transition-metal-catalyzed reactions. This allows for the systematic introduction of different substituents, each imparting specific properties to the resulting pyridine derivative. The ability to fine-tune the electronic and steric characteristics of the molecule is crucial for applications in medicinal chemistry, where precise interactions with biological targets are required, and in materials science, for tailoring the optical and electronic properties of organic materials.

Recent advancements in synthetic methodologies, including one-pot multi-component reactions and novel cross-coupling procedures, have further expanded the toolbox for creating diverse libraries of polysubstituted pyridines from precursors like this compound. core.ac.ukresearchgate.netorganic-chemistry.org

Utilization in the Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is of paramount importance in asymmetric catalysis, a field focused on the synthesis of single-enantiomer compounds. Chiral pyridine-containing ligands have proven to be particularly effective in a variety of metal-catalyzed asymmetric reactions. diva-portal.org this compound can serve as a key starting material in the synthesis of such ligands. sfu.ca

The synthesis of chiral ligands often involves the introduction of a chiral auxiliary or the creation of a chiral center on the pyridine scaffold. The functional groups present on this compound provide convenient points for modification. For example, the bromine atom can be displaced by a chiral amine or alcohol to introduce a stereogenic center. Subsequent transformations can then lead to the formation of bidentate or tridentate ligands capable of coordinating with a metal center and inducing enantioselectivity in a catalytic reaction.

A notable example in the broader class of bipyridine ligands is the synthesis of P-phos, a chiral dipyridylphosphine ligand, which starts from a brominated dimethoxypyridine derivative. acs.org This highlights the general utility of brominated pyridines in constructing sophisticated chiral architectures for asymmetric catalysis.

Application in the Research and Development of Agrochemical Intermediates

Pyridine and its derivatives are foundational to the agrochemical industry, forming the core of many modern pesticides and herbicides. agropages.com These compounds are often prized for their high efficacy and low toxicity. agropages.com this compound and structurally related compounds are valuable intermediates in the synthesis of new agrochemical agents. innospk.com

The development of novel pesticides and herbicides often involves the synthesis and screening of large libraries of compounds. The versatile reactivity of this compound allows for the efficient generation of diverse pyridine derivatives. chemimpex.com These derivatives can then be tested for their biological activity against various pests and weeds. The ability to systematically modify the structure of the pyridine core enables researchers to optimize the potency, selectivity, and environmental profile of the final agrochemical product. For instance, the introduction of specific substituents can enhance the compound's ability to interact with a target enzyme in a pest while minimizing its effect on beneficial organisms.

Integration into Molecular Scaffolds for Materials Science Research

The unique electronic and structural properties of pyridine-based molecules make them attractive components for advanced materials. This compound can be integrated into larger molecular scaffolds to create materials with tailored optical, electronic, and thermal properties. chemimpex.com

The pyridine ring, being an electron-deficient aromatic system, can influence the charge transport characteristics of organic semiconductors. By incorporating this compound into conjugated polymers or small molecules, researchers can modulate the material's performance in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bromine atom facilitates cross-coupling reactions, enabling the polymerization or extension of the molecular scaffold.

Furthermore, the methoxy and methyl groups can be used to fine-tune the solubility and processing characteristics of the resulting materials, which is a critical aspect of device fabrication. The ability to create well-defined molecular architectures is essential for establishing clear structure-property relationships and advancing the field of organic materials science.

Sophisticated Spectroscopic and Structural Characterization of 4 Bromo 3 Methoxy 2 Methylpyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecular framework.

While specific experimental data for 4-Bromo-3-methoxy-2-methylpyridine (CAS 1227592-47-3) sigmaaldrich.com is not extensively published, its spectral characteristics can be reliably predicted by analyzing closely related analogues. The electronic environment of each nucleus, influenced by the inductive and resonance effects of the bromo, methoxy (B1213986), and methyl substituents, dictates its chemical shift.

For instance, the analysis of a similar compound, 4-Bromo-3-chloro-2-methoxypyridine, provides a basis for predicting the NMR spectrum. The electron-donating methoxy group at position 3 and the methyl group at position 2 will influence the chemical shifts of the adjacent pyridine (B92270) ring protons and carbons.

¹H NMR: In this compound, two protons are attached to the pyridine ring at positions 5 and 6. These are expected to appear as distinct doublets in the aromatic region of the spectrum due to coupling with each other. The methoxy group (-OCH₃) protons will present as a sharp singlet, typically around 3.8-4.0 ppm, while the methyl group (-CH₃) protons will also appear as a singlet, likely further upfield.

¹³C NMR: The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly dependent on the attached substituents. The carbon attached to the methoxy group (C-3) would be significantly shifted downfield. Similarly, the carbons bonded to bromine (C-4) and the methyl group (C-2) will have characteristic chemical shifts. chemguide.co.uk The quaternary carbons are often distinguishable from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides the predicted chemical shift ranges for the protons and carbons in this compound, based on data from analogous compounds and established substituent effects. pdx.edusigmaaldrich.com

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| 2 | -CH₃ | ~2.3 - 2.5 | Singlet | Aliphatic methyl group attached to an aromatic ring. |

| 3 | -OCH₃ | ~3.8 - 4.1 | Singlet | Methoxy group protons. |

| 5 | H-5 | ~7.0 - 7.4 | Doublet | Aromatic proton, coupled to H-6. |

| 6 | H-6 | ~8.0 - 8.3 | Doublet | Aromatic proton, deshielded by the adjacent nitrogen and coupled to H-5. |

| 2 | C-2 | ~155 - 160 | - | Carbon bearing the methyl group. |

| 3 | C-3 | ~145 - 150 | - | Carbon bearing the methoxy group. |

| 4 | C-4 | ~115 - 120 | - | Carbon bearing the bromine atom. |

| 5 | C-5 | ~125 - 130 | - | Protonated aromatic carbon. |

| 6 | C-6 | ~150 - 155 | - | Protonated aromatic carbon adjacent to nitrogen. |

| - | -CH₃ | ~15 - 20 | - | Methyl carbon. |

| - | -OCH₃ | ~55 - 60 | - | Methoxy carbon. |

To confirm the assignments made from 1D NMR and to establish the complete bonding network and spatial relationships, a suite of 2D NMR experiments is employed. core.ac.ukipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, the primary expected cross-peak would be between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each protonated carbon signal, for instance, linking the H-5 signal to the C-5 signal and the H-6 signal to C-6. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

From the methyl protons (-CH₃ at C-2) to carbons C-2 and C-3.

From the methoxy protons (-OCH₃ at C-3) to carbon C-3.

From the H-5 proton to carbons C-3, C-4, and C-6.

From the H-6 proton to carbons C-2, C-4, and C-5. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing through-space correlations. NOESY is critical for determining conformation. Expected NOE correlations might be observed between:

The methyl protons (at C-2) and the methoxy protons (at C-3).

The methoxy protons (at C-3) and the H-5 proton.

The methyl protons (at C-2) and the H-6 proton.

Table 2: Expected 2D NMR Correlations for this compound

This table summarizes the key correlations anticipated from various 2D NMR experiments, which collectively would confirm the structure of the title compound.

| 2D NMR Experiment | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | H-5 ↔ H-6 | - | Confirms adjacency of H-5 and H-6. |

| HSQC | H-5 ↔ C-5; H-6 ↔ C-6 | - | Assigns protonated carbons. |

| -CH₃ ↔ C(methyl) | |||

| -OCH₃ ↔ C(methoxy) | |||

| HMBC | -CH₃ (at C-2) | C-2, C-3 | Connects methyl group to the pyridine ring. |

| -OCH₃ (at C-3) | C-3 | Connects methoxy group to the pyridine ring. | |

| H-5 | C-3, C-4, C-6 | Confirms position of H-5 relative to substituents. | |

| H-6 | C-2, C-4, C-5 | Confirms position of H-6 relative to substituents. | |

| NOESY | -CH₃ ↔ -OCH₃ | - | Proximity of the 2-methyl and 3-methoxy groups. |

| -OCH₃ ↔ H-5 | - | Conformational information about the methoxy group. |

Substituted pyridines, particularly those with sterically demanding groups or groups capable of rotation, can exhibit dynamic behavior in solution. numberanalytics.com Dynamic NMR (DNMR) is a technique used to study these conformational changes, such as bond rotations, that occur on the NMR timescale. ucl.ac.uk

For this compound, a potential dynamic process is the restricted rotation of the methoxy group around the C3-O bond. The presence of the adjacent methyl group at C-2 could create a significant energy barrier to this rotation.

At room temperature, this rotation might be fast on the NMR timescale, resulting in a single, time-averaged signal for the methoxy protons. However, by lowering the temperature, this rotation can be slowed. If the energy barrier is high enough, the rotation may become slow enough that distinct signals for different rotational conformers (atropisomers) can be observed. As the temperature is increased, these separate signals would broaden and eventually coalesce into a single peak. By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate of the exchange process and the activation energy (ΔG‡) for the rotational barrier. nih.gov

Single-Crystal X-ray Diffraction Studies of Crystalline Derivatives and Complexes

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline materials, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related crystalline pyridine derivatives provides a clear picture of the expected structural features. mdpi.com

X-ray diffraction analysis of a suitable crystal would unambiguously determine the solid-state conformation of this compound. Key structural parameters that would be defined include:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-C, C-N, C-O, C-Br) and angles within the molecule. These values can provide insight into the electronic nature of the bonds, such as the degree of double-bond character in the pyridine ring.

Ring Planarity: Determination of the planarity of the pyridine ring. While typically planar, minor deviations can occur due to substituent effects.

Substituent Conformation: The orientation of the methoxy and methyl groups relative to the pyridine ring would be established. For example, the dihedral angle between the plane of the pyridine ring and the C3-O-C(H₃) plane of the methoxy group would be determined, revealing whether the group is coplanar with the ring or twisted out of the plane. In a related stilbazolium derivative containing a 3-methoxyphenyl (B12655295) group, the crystal structure revealed specific dihedral angles defining the orientation of the substituents. mdpi.com

Table 3: Representative Crystallographic Data from a Related Methoxypyridinium Derivative

The following table shows selected crystallographic data for a new organic stilbazolium crystal, 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI), which contains a similar methoxy-substituted aromatic system. This data illustrates the precision of X-ray diffraction measurements. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P12₁/C1 |

| a (Å) | 6.8601(6) |

| b (Å) | 19.7111(16) |

| c (Å) | 10.8400(8) |

| β (°) | 91.207(3) |

| Volume (ų) | 1465.5(2) |

The way molecules arrange themselves in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence physical properties like melting point, solubility, and crystal morphology. For a molecule like this compound, several types of interactions would be expected to play a role in the crystal packing:

Halogen Bonding: The bromine atom at C-4 is a potential halogen bond donor. It can form attractive interactions with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the pyridine ring (C–Br···N) or the oxygen of the methoxy group (C–Br···O).

π–π Stacking: The electron-deficient nature of the pyridine ring allows for π–π stacking interactions with adjacent rings. These interactions can be in a parallel-displaced or T-shaped arrangement.

Analysis of the crystal structure of derivatives would involve identifying these interactions, measuring their distances and angles, and determining how they assemble the molecules into larger motifs like chains, sheets, or three-dimensional networks. mdpi.com

Advanced Mass Spectrometry for Mechanistic Analysis and Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for the analysis of this compound derivatives, offering high sensitivity and the ability to determine molecular formulas and deduce structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For derivatives of this compound, HRMS is critical for confirming the successful incorporation of various substituents and for verifying the molecular formula of newly synthesized compounds. rsc.orgnih.govarkat-usa.org

For instance, in the synthesis of various substituted pyridine derivatives, HRMS (electrospray ionization, ES+) is routinely used to confirm the calculated mass to four decimal places. rsc.org This level of accuracy is essential for differentiating between potential products and byproducts, ensuring the correct structure has been obtained.

Table 1: Examples of HRMS Data for Substituted Pyridine Derivatives

| Compound | Calculated m/z ([M+H]+) | Found m/z ([M+H]+) |

| 1-(4-Chlorobenzyl)-3-hydroxy-2-methylpyridine-4(1H)-thione | 266.0401 | 266.0414 |

| 1-(4-Bromobenzyl)-3-hydroxy-2-methylpyridine-4(1H)-thione | 311.9896 | 311.9889 |

| 1-(2,4-Dichlorobenzyl)-3-hydroxy-2-methylpyridine-4(1H)-thione | 300.0011 | 300.0015 |

| N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 245.1085 | 245.1081 |

| N-[2-methyl-5-(4-methylphenyl)pyridin-3-yl]acetamide | 241.1441 | 241.1439 |

This table is interactive. You can sort and filter the data by clicking on the column headers. (Data sourced from multiple studies on substituted pyridine derivatives) rsc.orgmdpi.com

In addition to providing the molecular weight, mass spectrometry fragments the molecular ion into smaller, characteristic pieces. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. The fragmentation of the molecular ion (M+) of a this compound derivative will depend on the nature and position of its substituents. libretexts.org

Common fragmentation pathways for pyridine derivatives include:

Loss of a methyl group: A peak corresponding to [M-15]+.

Loss of a methoxy group: A peak corresponding to [M-31]+.

Loss of a bromine atom: A peak corresponding to [M-79/81]+, showing a characteristic isotopic pattern for bromine.

Cleavage of the pyridine ring: This can lead to a variety of smaller fragments that can help to identify the substitution pattern. libretexts.orgmiamioh.edu

For example, in the mass spectrum of a substituted pyridine, the presence of a strong peak at m/z corresponding to the loss of a substituent from the pyridine ring can confirm its presence and lability. The fragmentation of the pyridine ring itself can also provide clues about the relative positions of the substituents. researchgate.net The presence of bromine is often easily identified by the characteristic M+ and M+2 isotopic peaks of roughly equal intensity. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule and for monitoring the progress of a chemical reaction.

The vibrational spectra of this compound and its derivatives are characterized by a series of absorption bands corresponding to the stretching and bending vibrations of specific bonds. niscpr.res.incore.ac.uk

Key Vibrational Modes for this compound Derivatives:

C-H stretching (aromatic): Typically observed in the region of 3000-3100 cm⁻¹. jocpr.com

C-H stretching (aliphatic, from methyl and methoxy groups): Found in the 2850-3000 cm⁻¹ region. jocpr.com

C=C and C=N stretching (pyridine ring): These vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The exact positions of these bands are sensitive to the substitution pattern on the ring.

C-O stretching (methoxy group): A strong band is typically observed around 1250 cm⁻¹ for the asymmetric stretch and a weaker one around 1030 cm⁻¹ for the symmetric stretch.

C-Br stretching: This vibration occurs at lower frequencies, typically in the range of 500-650 cm⁻¹.

Ring breathing modes: These vibrations involve the expansion and contraction of the entire pyridine ring and are often observed in the Raman spectra. acs.org

Table 2: Characteristic FT-IR and Raman Bands for Substituted Pyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From methyl and methoxy groups. |

| C=N Stretch | ~1600 | Strong | |

| C=C Stretch | 1400 - 1580 | Variable | Multiple bands are often observed. |

| C-O-C Asymmetric Stretch | ~1250 | Strong | Characteristic of the methoxy group. |

| C-O-C Symmetric Stretch | ~1030 | Medium | Characteristic of the methoxy group. |

| C-Br Stretch | 500 - 650 | Medium to Strong |

This table is interactive and provides a general guide. The exact positions and intensities of the bands can vary depending on the specific derivative. niscpr.res.incore.ac.ukjocpr.com

FT-IR and Raman spectroscopy are also valuable for reaction monitoring . For example, during a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching band and the appearance of new bands corresponding to the incoming functional group can be monitored to determine the reaction's completion. nih.govtandfonline.com

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Derivatives

When this compound is modified to create a chiral center, for example, by introducing a chiral substituent, chiroptical spectroscopy becomes an essential tool for determining the absolute configuration of the enantiomers. The two main techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one polarization more than the other, resulting in a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule. pace.educas.cz

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to assign the absolute configuration of a chiral compound. frontiersin.org

The application of these techniques to derivatives of this compound would involve synthesizing a chiral derivative and then measuring its CD or ORD spectrum. The experimental spectrum would then be compared to spectra predicted by quantum chemical calculations for both possible enantiomers (R and S). A good match between the experimental and calculated spectrum for one of the enantiomers allows for the confident assignment of its absolute configuration. acs.orgmdpi.com

The development of chiral derivatives of this compound could be achieved through various synthetic strategies, such as the introduction of a chiral side chain or the resolution of a racemic mixture. The stereochemical assignment would be crucial for understanding the biological activity of such compounds, as enantiomers often exhibit different pharmacological properties.

Computational and Theoretical Studies on 4 Bromo 3 Methoxy 2 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and various reactivity descriptors.

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy arrangement of atoms. For 4-Bromo-3-methoxy-2-methylpyridine, a key aspect of this analysis is the conformation of the methoxy (B1213986) group relative to the pyridine (B92270) ring.

Theoretical studies on analogous methoxypyridines indicate that the most stable conformer typically involves the methoxy group being coplanar with the pyridine ring. acs.org This planarity allows for favorable conjugation between the oxygen's lone pair electrons and the π-system of the ring. The optimization process involves systematically rotating the C-O bond of the methoxy group and calculating the energy at each step to identify the global minimum on the potential energy surface. The presence of the adjacent methyl and bromo substituents introduces steric considerations that influence the precise rotational barrier and the preferred planar orientation (i.e., the methyl group of the methoxy pointing towards or away from the methyl group at position 2). Calculations on related 2-methoxypyridine (B126380) have explored similar steric and electronic influences that determine conformational preferences. rsc.org

Table 1: Representative Calculated Geometrical Parameters for this compound Note: The following data are illustrative, based on typical DFT calculation results for similar substituted pyridines.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.41 Å |

| Bond Length | C3-C4 | 1.40 Å |

| Bond Length | C3-O | 1.36 Å |

| Bond Length | C4-Br | 1.90 Å |

| Bond Angle | N1-C2-C3 | 121.5° |

| Bond Angle | C2-C3-C4 | 119.0° |

| Dihedral Angle | C2-C3-O-CH3 | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the methoxy group, reflecting its electron-donating character. The LUMO, conversely, would likely have significant contributions from the pyridine ring and the electronegative bromine atom. The interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing bromo group finely tunes the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are hypothetical, representing typical outputs from DFT calculations for analogous compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 eV |

| LUMO | -1.25 eV |

| HOMO-LUMO Gap (ΔE) | 5.33 eV |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). rsc.orgnih.gov These predicted shifts can be compared with experimental data to confirm assignments. Studies on various substituted pyridines have demonstrated that DFT can achieve good accuracy, often with errors of less than 0.5 ppm for ¹H and a few ppm for ¹³C, especially when empirical scaling is applied. semanticscholar.org

Similarly, the calculation of vibrational frequencies through DFT allows for the theoretical prediction of the IR and Raman spectra. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as C-H stretches, C=N stretches of the pyridine ring, or C-Br stretches.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can model the entire course of a chemical reaction, providing a detailed picture of the energy landscape that connects reactants, transition states, and products. For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the C-Br bond.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to identify regions of varying charge.

Red/Yellow Regions: Indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation or coordination to Lewis acids. The oxygen atom of the methoxy group would also exhibit negative potential. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl groups. This visual representation provides an intuitive guide to the molecule's reactive behavior. wolfram.com

Quantitative Structure-Activity Relationships (QSAR) for Analog Design (focusing on chemical design principles, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with a specific activity. drugdesign.org While often used in drug design to predict biological activity, the principles of QSAR can also be applied to chemical design to optimize for desired physical or chemical properties. chemrevlett.com

For the design of analogs of this compound, a QSAR model could be developed to predict a property like reactivity in a specific chemical transformation or a physical property like solubility. The process involves:

Generating a set of virtual analogs by systematically varying the substituents on the pyridine ring.

Calculating molecular descriptors for each analog. These descriptors are numerical representations of molecular properties and can be steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, dipole moment), or topological.

Building a mathematical model that relates the calculated descriptors to the property of interest.

This model can then be used to predict the properties of new, unsynthesized analogs, guiding synthetic efforts toward molecules with optimized chemical characteristics. Studies on other pyridine derivatives have successfully used 2D and 3D-QSAR models to guide the design of new compounds. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 4 Bromo 3 Methoxy 2 Methylpyridine

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The synthesis and functionalization of 4-Bromo-3-methoxy-2-methylpyridine traditionally rely on palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.netbeilstein-journals.orgscirp.org While effective, these methods often involve expensive, toxic, and environmentally detrimental palladium catalysts. A significant future direction lies in developing more sustainable catalytic transformations.

Research efforts could focus on replacing palladium with earth-abundant and less toxic transition metals like nickel or copper. beilstein-journals.orggoogle.com Nickel catalysts, for instance, have shown promise in the cross-coupling of bromopyridine derivatives, sometimes leading to fewer byproducts compared to palladium systems. google.com Copper catalysis, particularly in Chan-Lam and Ullmann-type couplings, offers another cost-effective and greener alternative for C-N and C-O bond formations. beilstein-journals.org

Furthermore, the principles of green chemistry advocate for the use of environmentally benign solvents and reaction conditions. researchgate.net Future studies should explore replacing traditional organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids for coupling reactions involving this compound. researchgate.net The development of biocatalysts, such as engineered enzymes, represents a frontier in green chemistry that could enable highly selective transformations of pyridine (B92270) derivatives under mild, aqueous conditions, minimizing waste and energy consumption. ijarsct.co.in

Table 1: Comparison of Catalytic Strategies for Pyridine Functionalization

| Parameter | Traditional Method (e.g., Palladium Catalysis) | Emerging Sustainable Method | Potential Advantage |

|---|---|---|---|

| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) researchgate.netrsc.org | Nickel, Copper, Biocatalysts beilstein-journals.orggoogle.comijarsct.co.in | Lower cost, reduced toxicity, biodegradability. |

| Solvent | Toluene (B28343), Dioxane, DMF researchgate.netscirp.org | Water, PEG, Ionic Liquids researchgate.net | Reduced environmental impact, improved safety. |

| Conditions | Often high temperatures (90-120 °C) researchgate.netscirp.org | Milder temperatures (e.g., 45 °C or room temp) researchgate.net | Lower energy consumption, higher functional group tolerance. |

| Byproducts | Catalyst and ligand-derived impurities. | Fewer inorganic byproducts, biodegradable waste. | Simplified purification, reduced waste stream. |

Development of Continuous Flow Methodologies for Large-Scale Production

Translating laboratory-scale syntheses to large-scale industrial production presents significant challenges, including safety, scalability, and process control. Continuous flow chemistry is an emerging paradigm that addresses many of these issues and is a promising area for the future production of this compound and its derivatives.

Flow chemistry involves pumping reagents through a network of tubes or microreactors, offering superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. acs.orgresearchgate.net This technology has been successfully applied to various reactions relevant to pyridine chemistry, including cross-couplings and N-oxidations. acs.orgresearchgate.net

Future research should aim to develop an integrated continuous flow process for the synthesis and subsequent functionalization of this compound. For example, a multi-step sequence involving a flow-based synthesis of the initial pyridine core, followed by an in-line catalytic coupling reaction, could streamline production significantly. nih.govuni-muenchen.de Such systems allow for rapid optimization of reaction conditions and can be operated for extended periods, making them ideal for large-scale manufacturing with consistent product quality. researchgate.netuni-muenchen.de

Table 2: Batch Processing vs. Continuous Flow for Pyridine Derivative Synthesis

| Feature | Batch Reactor | Continuous Flow Reactor | Significance for Large-Scale Production |

|---|---|---|---|

| Scalability | Difficult; requires reactor redesign. | Simple; achieved by extending run time. uni-muenchen.de | Faster transition from lab to production scale. |

| Safety | High risk with large volumes of hazardous reagents. | Minimized risk due to small reaction volumes. researchgate.net | Inherently safer process, especially for exothermic reactions. |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, ensuring uniform conditions. acs.org | Higher yields, better product purity, and consistency. |